(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Description
The compound (2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid features a chiral center at the C2 position, an acetic acid backbone, a 2,5-dimethylphenyl substituent, and a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO4/c1-9-6-7-10(2)11(8-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
InChI Key |
GILCXXXJNISDLX-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Effects
The following compounds share key structural motifs with the target molecule, enabling systematic comparisons:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Aromatic vs. Aliphatic Substituents : The target’s 2,5-dimethylphenyl group offers greater lipophilicity compared to piperidine or bicycloheptanyl systems, which may enhance membrane permeability but reduce aqueous solubility.
Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) lower pKa, increasing acidity, whereas electron-donating groups (e.g., methoxy in ) raise pKa and solubility.
Physicochemical and Bioactivity Implications
Table 2: Predicted Physicochemical Properties
*Estimated based on structural analogs.
Key Insights:
- Lipophilicity : The target’s 2,5-dimethylphenyl group likely results in higher LogP than bicycloheptanyl or methoxy-substituted analogs, favoring passive diffusion but complicating formulation.
- Acidity : The Boc group and acetic acid moiety suggest a pKa similar to bicycloheptanyl analog (~3.94), making the compound predominantly ionized at physiological pH, limiting cellular uptake.
- Bioactivity : Aromatic methyl groups may engage in hydrophobic binding pockets (e.g., kinase inhibitors), whereas aliphatic analogs might target enzymes requiring conformational flexibility.
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